molecular formula C18H13FN2O3S2 B2750966 N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797612-78-2

N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2750966
CAS No.: 1797612-78-2
M. Wt: 388.43
InChI Key: JSDGZQWXEKQZGQ-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features a fluorophenyl group and a thiophene-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with a thiophene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N'-(4-fluorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide apart is its unique combination of a fluorophenyl group and a thiophene-based structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c19-11-3-5-12(6-4-11)21-18(24)17(23)20-10-13-7-8-15(26-13)16(22)14-2-1-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDGZQWXEKQZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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